molecular formula C15H15BrO B13739958 (1-Bromo-2-methoxy-2-phenylethyl)benzene CAS No. 13921-79-4

(1-Bromo-2-methoxy-2-phenylethyl)benzene

Cat. No.: B13739958
CAS No.: 13921-79-4
M. Wt: 291.18 g/mol
InChI Key: YQDWIYTYLCOQEY-UHFFFAOYSA-N
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Description

(1-Bromo-2-methoxy-2-phenylethyl)benzene is an organic compound with the molecular formula C15H15BrO. It is a derivative of benzene, where a bromine atom and a methoxy group are attached to the benzene ring. This compound is also known by other names such as o-Bromoanisole and o-Bromophenyl methyl ether .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromo-2-methoxy-2-phenylethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of anisole (methoxybenzene) using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(1-Bromo-2-methoxy-2-phenylethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1-Bromo-2-methoxy-2-phenylethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Bromo-2-methoxy-2-phenylethyl)benzene involves its interaction with specific molecular targets and pathways. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methoxy group undergoes oxidative cleavage to form aldehydes or carboxylic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Bromo-2-methoxy-2-phenylethyl)benzene is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring, along with a phenylethyl group.

Properties

CAS No.

13921-79-4

Molecular Formula

C15H15BrO

Molecular Weight

291.18 g/mol

IUPAC Name

(1-bromo-2-methoxy-2-phenylethyl)benzene

InChI

InChI=1S/C15H15BrO/c1-17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11,14-15H,1H3

InChI Key

YQDWIYTYLCOQEY-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=CC=C1)C(C2=CC=CC=C2)Br

Origin of Product

United States

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